molecular formula C12H10BrClN4O3 B213957 4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213957
M. Wt: 373.59 g/mol
InChI Key: KBCFCHLQRYARGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BAY 43-9006 and is a small molecule inhibitor that targets multiple kinases.

Mechanism of Action

BAY 43-9006 inhibits the activity of multiple kinases, including RAF kinase, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, BAY 43-9006 can disrupt this pathway and slow down the growth of cancer cells. In addition, BAY 43-9006 has been shown to inhibit the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In addition, it has been shown to inhibit tumor angiogenesis and induce apoptosis in cancer cells. BAY 43-9006 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 43-9006 is its broad-spectrum activity against multiple kinases. This makes it a potentially valuable tool in the study of various signaling pathways and their role in disease. However, one limitation of BAY 43-9006 is its relatively low potency compared to other kinase inhibitors. This may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research related to BAY 43-9006. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of BAY 43-9006. Another potential direction is the investigation of combination therapies involving BAY 43-9006 and other drugs. Finally, there is ongoing research into the use of BAY 43-9006 in the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular disease.
Conclusion:
BAY 43-9006 is a small molecule inhibitor that targets multiple kinases and has potential applications in the field of medicine. It has been extensively studied for its potential use in cancer treatment, and has been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis. While there are limitations to its use, ongoing research into BAY 43-9006 and related compounds holds promise for the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of BAY 43-9006 involves the reaction of 4-bromo-1,5-dimethyl-2-[(4-nitro-2-chlorophenyl)amino]-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with 2-amino-4-bromo-5-chloropyridine to yield BAY 43-9006.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including RAF kinase, which plays a critical role in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, BAY 43-9006 can disrupt this pathway and slow down the growth of cancer cells.

properties

Product Name

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C12H10BrClN4O3

Molecular Weight

373.59 g/mol

IUPAC Name

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrClN4O3/c1-6-10(13)11(16-17(6)2)12(19)15-9-4-3-7(18(20)21)5-8(9)14/h3-5H,1-2H3,(H,15,19)

InChI Key

KBCFCHLQRYARGD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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